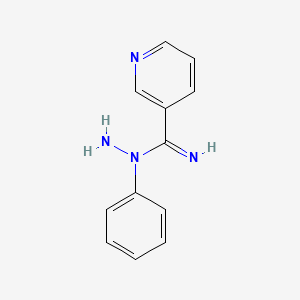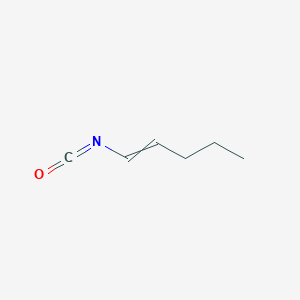
1-Isocyanatopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanatopent-1-ene is an organic compound with the molecular formula C6H9NO It features an isocyanate group (-N=C=O) attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanatopent-1-ene can be synthesized through several methods. One common approach involves the reaction of pent-1-en-5-amine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9NH2} + \text{COCl2} \rightarrow \text{C6H9NO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its toxicity and reactivity .
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to enhance safety and sustainability. One such method includes the use of carbon dioxide and diamines to produce diisocyanates, which can then be converted to mono-isocyanates like this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanatopent-1-ene undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Water: Hydrolysis occurs readily in the presence of moisture.
Catalysts: Polymerization reactions often require catalysts like dibutyltin dilaurate.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanatopent-1-ene has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are valuable in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for potential use in drug delivery systems and biocompatible materials.
Wirkmechanismus
The mechanism of action of 1-isocyanatopent-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .
Vergleich Mit ähnlichen Verbindungen
5-Isocyanatopent-1-ene: Another isomer with similar reactivity but different structural arrangement.
1-Isocyanatopropane: A shorter-chain isocyanate with similar chemical properties.
Phenyl Isocyanate: An aromatic isocyanate with distinct reactivity due to the presence of the phenyl group.
Uniqueness: 1-Isocyanatopent-1-ene is unique due to its specific structure, which combines the reactivity of the isocyanate group with the flexibility of the pentene backbone. This combination allows for the formation of diverse products and applications in various fields.
Eigenschaften
CAS-Nummer |
88310-63-8 |
|---|---|
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
1-isocyanatopent-1-ene |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
OUSDOCXMDVJSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)

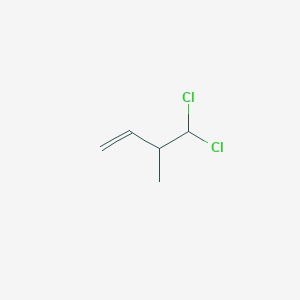
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
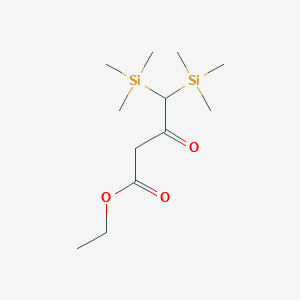


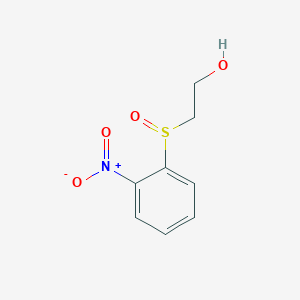


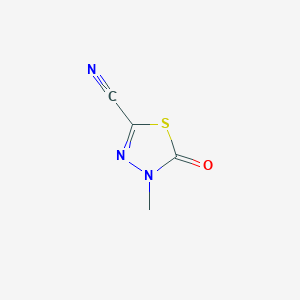
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
